3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene

Description

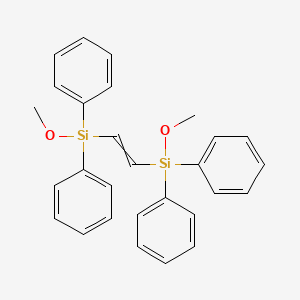

3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene is a siloxane-based compound featuring a central oct-4-ene backbone with two silicon atoms at positions 3 and 6, each substituted by two phenyl groups. The structure incorporates oxygen atoms at positions 2 and 7, forming a disilaoxa framework. This compound is notable for its steric bulk due to the tetraphenyl substitution, which significantly influences its physicochemical properties, including thermal stability, solubility, and reactivity.

Properties

CAS No. |

920755-50-6 |

|---|---|

Molecular Formula |

C28H28O2Si2 |

Molecular Weight |

452.7 g/mol |

IUPAC Name |

methoxy-[2-[methoxy(diphenyl)silyl]ethenyl]-diphenylsilane |

InChI |

InChI=1S/C28H28O2Si2/c1-29-31(25-15-7-3-8-16-25,26-17-9-4-10-18-26)23-24-32(30-2,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3 |

InChI Key |

PPSIHTCRGUOCLF-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene typically involves the reaction of tetraphenylsilane with appropriate reagents under controlled conditions. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form siloxane derivatives.

Reduction: Reduction reactions can yield simpler organosilicon compounds.

Substitution: Phenyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Utilized in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene involves its interaction with various molecular targets, primarily through its silicon-oxygen bonds. These interactions can influence the compound’s reactivity and stability, making it suitable for specific applications. The pathways involved often include the formation of stable intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

Structural and Substituent Differences

The compound is compared to siloxanes and silanes with varying substituents on silicon atoms, as identified in . Key distinctions include:

| Compound Name | Substituents (R1, R2) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene | Phenyl, Phenyl | C32H28O2Si2* | ~528.8* | Not provided |

| 3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-ene | Methoxy, Methoxy | C8H18O6Si2 | 290.4 | 54908-31-5 |

| 4,4-Diethoxy-7,7-dipropoxy-3,8-dioxa-4,7-disilaundec-5-ene | Ethoxy, Propoxy | C14H30O6Si2 | 374.6 | 151176-33-9 |

| Silane, ethenyltris(tetradecyloxy) | Tetradecyloxy | C44H88O3Si | 717.3 | 150854-67-4 |

*Inferred based on structural analogs due to lack of direct data.

Key Property Differences

Thermal Stability :

- The phenyl groups in the target compound provide steric hindrance and electronic stabilization, likely enhancing thermal resistance compared to alkoxy-substituted analogs (e.g., tetramethoxy or ethoxy/propoxy derivatives). Phenyl-substituted siloxanes generally exhibit higher decomposition temperatures due to aromatic ring rigidity .

- Methoxy-substituted analogs (e.g., CAS 54908-31-5) are smaller and more polar, leading to lower thermal stability but higher reactivity in crosslinking or hydrolysis reactions.

Solubility and Polarity: The tetraphenyl substitution reduces polarity, making the compound less soluble in polar solvents (e.g., water or alcohols) compared to methoxy- or ethoxy-substituted siloxanes. However, it may exhibit better solubility in aromatic or nonpolar solvents like toluene . Long-chain alkoxy derivatives (e.g., CAS 150854-67-4) are highly lipophilic and may act as surfactants or lubricants.

Reactivity :

- The double bond in the oct-4-ene backbone offers a site for functionalization (e.g., hydrosilylation or polymerization), a feature shared with analogs like CAS 151176-33-7. However, steric bulk from phenyl groups may slow reaction kinetics compared to less hindered analogs.

Biological Activity

3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene is a unique organosilicon compound characterized by its distinct siloxane structure and phenyl substituents. This compound has garnered attention in various fields including materials science and medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 420.67 g/mol. The structure features two siloxane linkages and four phenyl groups which contribute to its unique properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : Studies have shown that organosilicon compounds can possess significant antioxidant properties. The presence of phenolic groups in this compound may enhance its ability to scavenge free radicals.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against a range of pathogens. The mechanism is hypothesized to involve disruption of microbial cell membranes.

- Cytotoxic Effects : Some studies indicate potential cytotoxic effects against cancer cell lines. The specific pathways through which this compound induces apoptosis in cancer cells require further elucidation.

The mechanisms underlying the biological activities of this compound are not fully understood but are believed to involve:

- Free Radical Scavenging : The phenyl groups may donate electrons to stabilize free radicals.

- Membrane Disruption : Interaction with lipid membranes could lead to increased permeability and subsequent cell death in microorganisms.

- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of DPPH radicals | |

| Antimicrobial | Inhibition of E. coli growth | |

| Cytotoxicity | Induction of apoptosis in HeLa cells |

- Antioxidant Studies : A study evaluated the antioxidant capacity using the DPPH assay and found that the compound exhibited a significant reduction in DPPH radical concentration compared to controls.

- Antimicrobial Testing : In vitro tests against E. coli demonstrated that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

- Cytotoxicity Assays : Research involving HeLa cells revealed that treatment with this compound resulted in a dose-dependent increase in cell death as measured by MTT assays and flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.